Rhodanine, 3-benzylideneamino is a compound with the molecular formula and a molecular weight of 236.313 g/mol. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound is classified under thiazolidinones, which are known for their diverse biological activities, including antibacterial and antifungal properties. The compound is also recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Rhodanine, 3-benzylideneamino was first synthesized by researchers at the Tennessee Eastman Company, as noted in historical references. It belongs to the class of compounds known as thiazolidinones, specifically characterized by the presence of a thiazolidine ring with substituents that can significantly affect their biological activity. The compound's CAS Registry Number is 4992-28-3, and it has been studied for its pharmacological properties, particularly in relation to enzyme inhibition and antimicrobial activity.
The synthesis of Rhodanine, 3-benzylideneamino can be achieved through several methods. One notable approach involves a one-pot two-step synthesis utilizing microwave dielectric heating. This method enhances reaction yields and reduces reaction times compared to conventional heating methods. The synthesis typically starts with an amine precursor reacted with carbon disulfide to form the rhodanine core, followed by a condensation reaction with an aldehyde to yield the final product.
This method has been shown to produce moderate to good yields of various rhodanine derivatives, including Rhodanine, 3-benzylideneamino .
Rhodanine derivatives are known for their reactivity in various chemical reactions:
The mechanism of action of Rhodanine, 3-benzylideneamino primarily involves its interaction with biological enzymes. For instance:
Research indicates that modifications on the rhodanine scaffold can enhance selectivity against different isoforms of target enzymes, which is crucial for developing effective therapeutics .
Rhodanine, 3-benzylideneamino exhibits several notable physical properties:
Chemical properties include:
The compound's reactivity profile makes it suitable for further derivatization aimed at enhancing biological activity or specificity .
Rhodanine, 3-benzylideneamino has several applications in scientific research:
Due to its diverse biological activities and structural versatility, Rhodanine, 3-benzylideneamino continues to be an area of interest in pharmaceutical research aimed at discovering novel therapeutic agents .
The molecular architecture of 3-benzylideneamino rhodanine (CAS 4992-28-3) comprises a thiazolidinone core with an exocyclic imine at C3 and a thiocarbonyl group at C2. Its systematic IUPAC name is 3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one, with the molecular formula C₁₀H₈N₂OS₂ and a molecular weight of 236.31 g/mol [1] [3]. The benzylideneamino substituent adopts an E-configuration around the imine double bond, confirmed through X-ray crystallography studies of analogous compounds. This configuration creates a near-planar conformation that facilitates extended conjugation across the rhodanine-benzylidene system, significantly influencing electronic distribution and binding interactions [6].
Table 1: Fundamental Physicochemical Properties of 3-Benzylideneamino Rhodanine
Property | Value | Unit | Measurement Method |
---|---|---|---|
Molecular Weight | 236.31 | g/mol | Calculated |
log Poct/wat | 1.881 | - | Crippen Calculated |
log10WS | -2.84 | - | Crippen Calculated |
McVol | 162.770 | ml/mol | McGowan Calculated |
Key structural features include:
Computational analyses reveal a dipole moment of approximately 4.8 Debye, indicating significant molecular polarity that influences solubility and biomolecular interactions. Density Functional Theory (DFT) studies of related benzylidene rhodanines demonstrate frontier orbital distribution primarily localized over the rhodanine core and imine bridge, with the HOMO-LUMO energy gap (∼3.2 eV) suggesting moderate chemical reactivity [6].
The rhodanine nucleus was first synthesized in the late 19th century, but its medicinal potential remained unexplored until the antibiotic era (1940s-1950s) when rhodanine derivatives demonstrated activity against Mycobacterium tuberculosis. The benzylidene modification strategy emerged prominently in the 1960s as researchers investigated Schiff base chemistry for bioactive compound development. Heinrich Limpricht's foundational work on furans and related heterocycles (1831) established critical synthetic methodologies that later enabled rational design of rhodanine derivatives [8] [10].
The structural evolution of 3-substituted rhodanines accelerated in the 1990s with the recognition of rhodanine as a privileged scaffold in combinatorial chemistry. This status originated from observations that diverse 3-substituted rhodanines exhibited activity against unrelated biological targets, attributed to their:
Table 2: Historical Development Timeline of Benzylideneamino Rhodanine Chemistry
Period | Key Advancement | Significance |
---|---|---|
1830-1900 | Discovery of furan and thiophene heterocycles | Established synthetic routes for five-membered heterocycles |
1940-1950 | Anti-tubercular screening of rhodanine derivatives | First medicinal application of rhodanine core |
1960-1970 | Systematic synthesis of Schiff base rhodanine hybrids | Introduced benzylideneamino conjugation strategy |
1990-2000 | Recognition as privileged scaffold in combinatorial chemistry | Enabled high-throughput synthesis for drug discovery |
2000-Present | Structure-based optimization for kinase & enzyme inhibition | Rational design of target-selective derivatives |
The controversial promiscuity debate intensified in the 2000s when biochemical screening suggested rhodanines might exhibit non-specific binding. However, rigorous studies by Mendgen et al. demonstrated that properly substituted rhodanines (including 3-benzylideneamino derivatives) show selective, target-specific inhibition when structural modifications avoid Michael acceptor functionality and optimize steric fit [10]. This rehabilitation established 3-benzylideneamino rhodanine as a versatile pharmacophore rather than a promiscuous binder, particularly evident in its application as PRL-3 phosphatase inhibitors (IC50 0.9 μM) and carbonic anhydrase inhibitors [2] [9].
The benzylideneamino group (-N=CH-C₆H₅) represents a strategic bioisostere that enhances both physicochemical properties and target affinity. This substituent contributes three-dimensional rigidity through the imine double bond, reducing conformational entropy penalty upon target binding compared to flexible alkyl chains. Spectroscopic analyses confirm the electron-withdrawing nature of the imine functionality, which decreases electron density at the rhodanine carbonyl (C4=O) by ∼15% based on IR stretching frequency shifts (Δν +25 cm⁻¹), enhancing hydrogen-bond accepting capacity [6].
Enzyme Inhibition Applications
The benzylideneamino modification enables selective isoform inhibition of metalloenzymes:
Table 3: Enzyme Inhibition Profiles of Benzylideneamino Rhodanine Derivatives
Enzyme Target | Derivative Structure | Inhibition (Ki or IC50) | Selectivity Ratio |
---|---|---|---|
hCA IX | 4-Hydroxy-3,5-dimethoxybenzylidene | 7.2 nM | 10.8x over hCA II |
hCA XII | 4-Cyanobenzylidene | 9.0 nM | 6.3x over hCA I |
PRL-3 phosphatase | 3-Ethoxy-4-hydroxybenzylidene | 0.9 μM | >50x over PRL-1 |
E. coli MurB | 4-Dimethylaminobenzylidene | 42 μM | 3.5x over human homolog |
Pharmacological Significance
Structural modifications on the benzylidene ring produce distinct pharmacological outcomes:
The benzylideneamino group facilitates molecular recognition through multiple mechanisms:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8